4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine
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Overview
Description
4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine is a compound that features a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a thiazole ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the cyclohexyl ring with a trifluoromethyl group. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group onto a cyclohexyl precursor. The thiazole ring can be synthesized separately and then coupled with the cyclohexyl derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The thiazole ring may also play a role in the compound’s biological effects by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)cyclohexanone
- 4-(Trifluoromethyl)cyclohexanone
- 4-(Trifluoromethyl)phenylhydrazine
Uniqueness
4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine is unique due to the combination of its trifluoromethyl group, cyclohexyl ring, and thiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine is a unique compound characterized by a trifluoromethyl group, a cyclohexyl ring, and a thiazole ring. This structure imparts distinctive chemical properties that are of significant interest in medicinal chemistry, particularly for their potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
The molecular formula of this compound is C10H13F3N2S, with a molecular weight of 250.29 g/mol. The compound features a thiazole ring which is known for its diverse biological activities.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to proteins, potentially modulating their activity. The thiazole moiety may also contribute to its biological effects by participating in interactions with cellular components.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that modifications to the thiazole ring can enhance antibacterial activity against various pathogens. In vitro assays have demonstrated that compounds similar to this compound possess significant inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied. A recent study evaluated a series of thiazole-based compounds for their efficacy against different cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited promising cytotoxicity against breast cancer (MDA-MB-231), liver cancer (SK-Hep-1), and gastric cancer (NUGC-3) cell lines . The mechanism appears to involve the inhibition of matrix metalloproteinases (MMPs), which are critical for tumor metastasis.
Case Studies
- Antimalarial Activity : A study focused on thiazole analogs demonstrated their potential as antimalarial agents against Plasmodium falciparum. The structure-activity relationship (SAR) analysis revealed that specific modifications could significantly enhance potency while maintaining low cytotoxicity in mammalian cells .
- Leishmanicidal Activity : Hybrid phthalimido-thiazoles were evaluated for their leishmanicidal properties. Compounds derived from thiazole showed effective inhibition of Leishmania infantum, with significant ultrastructural changes observed in treated parasites .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its analogs:
Properties
IUPAC Name |
4-[3-(trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2S/c11-10(12,13)7-3-1-2-6(4-7)8-5-16-9(14)15-8/h5-7H,1-4H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCRIVRYJBMPGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(F)(F)F)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.